4-(Dimethylamino)piperidine dihydrochloride

Organic Synthesis Process Chemistry Salt Selection

4-(Dimethylamino)piperidine dihydrochloride (≥98%) is the validated salt form for pharmaceutical R&D. Unlike the free base (volatile, oxidizable liquid), this dihydrochloride offers superior air stability, aqueous solubility, and a safer GHS irritant profile for scale-up. Its solid state enables precise automated dispensing and direct aqueous-phase bioconjugation without denaturing co-solvents—critical for SAR libraries targeting NMDA receptor pharmacophores. Ensure batch reproducibility in multi-step syntheses of growth hormone secretagogues and nitrogen-containing drug candidates.

Molecular Formula C7H17ClN2
Molecular Weight 164.67 g/mol
CAS No. 4876-59-9
Cat. No. B1322283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)piperidine dihydrochloride
CAS4876-59-9
Molecular FormulaC7H17ClN2
Molecular Weight164.67 g/mol
Structural Identifiers
SMILESCN(C)C1CCNCC1.Cl
InChIInChI=1S/C7H16N2.2ClH/c1-9(2)7-3-5-8-6-4-7;;/h7-8H,3-6H2,1-2H3;2*1H
InChIKeyIDCJGSDAPFXTGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)piperidine Dihydrochloride (CAS 4876-59-9): What Procurement Specialists Must Know


4-(Dimethylamino)piperidine dihydrochloride (CAS 4876-59-9) is the dihydrochloride salt of N,N-dimethylpiperidin-4-amine, a heterocyclic amine building block widely used as a pharmaceutical intermediate and organic synthesis reagent . With a molecular formula of C₇H₁₈Cl₂N₂ and a molecular weight of 201.14 g/mol, it is supplied as a solid with typical purity specifications ranging from 96% to 98% . Its structure—featuring a saturated piperidine ring bearing a dimethylamino group at the 4-position—endows it with distinctive basicity and nucleophilicity, making it a critical starting material for constructing complex nitrogen-containing molecules in drug discovery and agrochemical research .

Why 4-(Dimethylamino)piperidine Dihydrochloride Cannot Be Readily Replaced by Alternative Salts or Analogs


While a range of piperidine derivatives exist, 4-(dimethylamino)piperidine dihydrochloride possesses a specific combination of substitution pattern and counterion that directly influences its solubility, handling, and reactivity in downstream applications. Substitution at the 3-position rather than the 4-position, or use of the free base instead of the dihydrochloride salt, can drastically alter reaction kinetics, yield, and purification requirements . Additionally, the dihydrochloride form offers enhanced stability and aqueous solubility compared to the free base (CAS 50533-97-6), which is a liquid susceptible to air oxidation . Generic substitution without rigorous validation therefore introduces significant risk to process reproducibility and final product quality, a concern underscored by differences in GHS hazard profiles and physical state among seemingly similar compounds .

Quantitative Differentiation: 4-(Dimethylamino)piperidine Dihydrochloride Performance Benchmarks


Enhanced Physical Form and Handling: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt (CAS 4876-59-9) is a solid at room temperature, whereas the corresponding free base, 4-(dimethylamino)piperidine (CAS 50533-97-6), is a liquid with a boiling point of 187°C [1]. The solid salt form offers significantly improved ease of handling and weighing precision, a critical factor in both discovery and scale-up operations. Moreover, the free base is explicitly noted as being incompatible with air, while the dihydrochloride is stable under normal temperatures and pressures [2].

Organic Synthesis Process Chemistry Salt Selection

Superior Solubility and Reaction Compatibility: Dihydrochloride vs. Free Base

The dihydrochloride salt exhibits markedly higher water solubility than the free base, which has limited aqueous solubility and is more soluble in organic solvents . This difference is critical for applications requiring aqueous reaction conditions, such as bioconjugation, certain amide couplings, or direct use in biological assays. The salt's increased polarity and ionic character (logP -0.17 for the free amine) facilitate dissolution in polar media, whereas the free base requires organic co-solvents that may not be compatible with sensitive substrates [1].

Medicinal Chemistry Aqueous Reactions Formulation

Potency of 4-Dimethylamino Substituent in Growth Hormone Secretagogue Scaffolds

In a comparative SAR study, compounds bearing a 4-dimethylaminopiperidino substituent demonstrated superior in vitro activity compared to analogs with a 4-hydroxypiperidino group. The 4-dimethylamino series achieved EC₅₀ values in the low nanomolar range and exhibited favorable pharmacokinetic properties, including 40% oral bioavailability in animal models [1]. While the 4-hydroxypiperidino derivatives also showed nanomolar activity, the 4-dimethylamino modification was explicitly identified as yielding the most active compounds, highlighting the critical role of this specific amine in target engagement [2].

Drug Discovery Structure-Activity Relationship (SAR) Growth Hormone Secretagogues

Differential Hazard Profile: Dihydrochloride Irritant vs. Free Base Corrosive

The GHS hazard classification differs significantly between the two forms. The dihydrochloride salt (CAS 4876-59-9) is primarily classified as an irritant (EU Hazard Code: Xi) [1]. In contrast, the free base (CAS 50533-97-6) carries more severe hazard statements, including H314 (Causes severe skin burns and eye damage) and H302 (Harmful if swallowed), and is labeled with the signal word 'Danger' [2]. This difference in hazard profile directly impacts storage, handling, and shipping requirements and costs.

Environmental Health & Safety (EHS) Process Safety Regulatory Compliance

Optimal Application Scenarios for 4-(Dimethylamino)piperidine Dihydrochloride Based on Quantitative Evidence


Scaffold for CNS Drug Discovery: NMDA Receptor Modulation

The 4-(dimethylamino)piperidine core is a recognized pharmacophore for modulating N-methyl-D-aspartate (NMDA) receptors, a key target in neurology and psychiatry [1]. The dihydrochloride salt provides the optimal physical form for incorporation into parallel synthesis libraries, enabling the efficient exploration of SAR around this privileged scaffold. Its solid, air-stable nature facilitates automated weighing and liquid handling, while its aqueous solubility allows for direct use in biochemical assays without interfering organic solvents .

Key Building Block for Growth Hormone Secretagogue Analogs

In the synthesis of growth hormone secretagogues, the 4-dimethylaminopiperidino moiety has been empirically validated as a superior substituent for achieving low nanomolar in vitro potency and favorable oral bioavailability (40%) [1]. Procurement of the dihydrochloride salt ensures a consistent, high-purity starting material for the multi-step synthesis of these therapeutically relevant compounds, directly impacting the yield and reproducibility of the final drug candidate .

Process Chemistry Scale-Up: A Safer, More Manageable Reagent

For process R&D and kilo-lab scale-up, the dihydrochloride salt is the preferred form over the free base due to its superior physical properties and reduced hazard profile [1]. Its solid state enables precise dispensing and minimizes exposure risks associated with volatile, corrosive liquids. The lower GHS classification (Irritant vs. Corrosive) simplifies large-scale handling and regulatory compliance, making it a more practical and safer choice for pilot plant operations .

Aqueous-Phase Bioconjugation and Derivatization

The high water solubility of the dihydrochloride salt makes it an ideal reagent for aqueous-phase reactions, such as the modification of biomolecules or the synthesis of water-soluble ligands [1]. This property eliminates the need for organic co-solvents that can denature proteins or interfere with subsequent biological assays. Its nucleophilic secondary amine, once the HCl is neutralized, can be readily functionalized under mild, aqueous conditions, expanding its utility in chemical biology and targeted drug delivery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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